AdCaPy
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Overview
Description
3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, commonly referred to as AdCaPy, is a small organic compound known for its role as a major histocompatibility complex (MHC) class II antigen loading catalyst. This compound is particularly significant in immunology due to its ability to enhance the loading of peptide antigens by MHC class II molecules, thereby amplifying immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole typically involves the reaction of 1-adamantylamine with hydrazine and pyrazole derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions to enhance reaction rates and yields.
Biology: Plays a crucial role in immunological studies by enhancing antigen presentation and immune response.
Industry: Used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole involves its interaction with the MHC class II molecules. The compound binds to a specific pocket on the MHC class II molecule, stabilizing its peptide-receptive conformation. This interaction facilitates the loading of peptide antigens onto the MHC class II molecule, thereby enhancing the presentation of these antigens to T cells and amplifying the immune response .
Comparison with Similar Compounds
3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole is unique in its ability to enhance antigen loading by MHC class II molecules. Similar compounds include:
2-(1-Adamantyl)ethanol (AdEtOH): Another adamantyl derivative with similar catalytic properties.
4-(1-Adamantyl)benzenesulfonamide (AdBeSA): Known for its role in enhancing immune responses.
1-Propionyladamantane (AdPr): Used in various chemical and biological applications
These compounds share the adamantyl group, which is crucial for their catalytic activity, but differ in their specific functional groups and applications.
Properties
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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